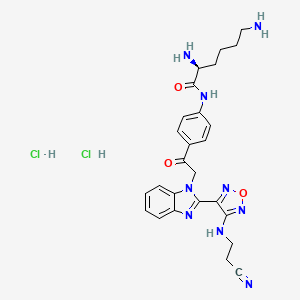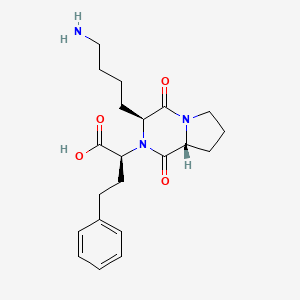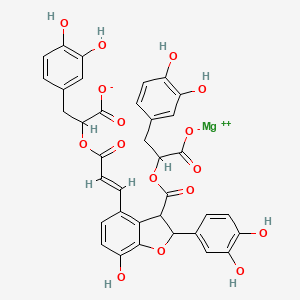
LSP4-2022
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSP4-2022 is a selective agonist for metabotropic glutamate receptor 4 (mGlu4). This compound has shown potential in treating various neurological disorders, including Parkinson’s disease and schizophrenia. It is known for its ability to cross the blood-brain barrier and exert effects on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LSP4-2022 is synthesized through a series of chemical reactions that involve the extension of a glutamate-like structure to target a nonconsensus binding area. The synthetic route includes the use of cell-based assays with recombinant metabotropic glutamate receptors to identify the binding site and optimize the compound’s selectivity .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as site-directed mutagenesis and molecular modeling to identify and enhance the binding interactions .
Analyse Des Réactions Chimiques
Types of Reactions
LSP4-2022 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized, reduced, and substituted derivatives. These products are characterized by their enhanced selectivity and potency in targeting metabotropic glutamate receptor 4 .
Applications De Recherche Scientifique
LSP4-2022 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptor 4 agonists.
Biology: Employed in research to understand the role of metabotropic glutamate receptor 4 in neurotransmission and synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, schizophrenia, and depression.
Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptor 4 for various therapeutic applications .
Mécanisme D'action
LSP4-2022 exerts its effects by selectively binding to the orthosteric site of metabotropic glutamate receptor 4. This binding interaction leads to the activation of the receptor, resulting in the inhibition of neurotransmission in specific brain regions. The molecular targets involved include the glutamate binding site and a variable pocket responsible for selectivity. The pathways activated by this compound include the modulation of synaptic transmission and the regulation of neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
VU152100: Another selective agonist for metabotropic glutamate receptor 4, known for its antipsychotic-like efficacy in animal models.
LSP1-2111: A compound with a similar structure to LSP4-2022, possessing multiple advantages for further optimization
Uniqueness of this compound
This compound is unique due to its high selectivity for metabotropic glutamate receptor 4, its ability to cross the blood-brain barrier, and its potential therapeutic effects in treating neurological disorders. The compound’s structure offers multiple substitution sites for further optimization, making it a promising lead for drug development .
Propriétés
Numéro CAS |
1413405-33-0 |
|---|---|
Formule moléculaire |
C13H18NO8P |
Poids moléculaire |
347.26 |
Nom IUPAC |
(2S)-2-amino-4-({[4-(carboxymethoxy)phenyl](hydroxy)methyl}(hydroxy)phosphoryl)butanoic acid |
InChI |
InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1 |
Clé InChI |
BGOFVWMHMQISHB-NKUHCKNESA-N |
SMILES |
O=C(O)[C@@H](N)CCP(O)(C(C1=CC=C(OCC(O)=O)C=C1)O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LSP4-2022; LSP4 2022; LSP42022. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


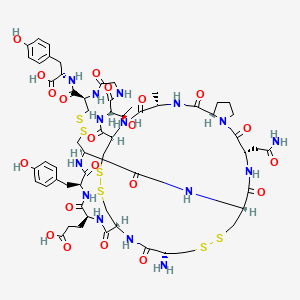
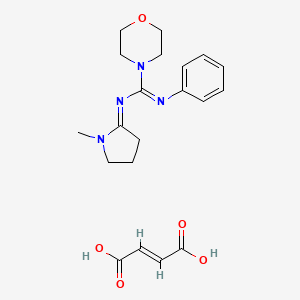
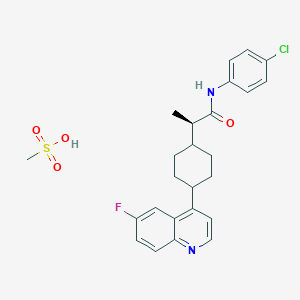
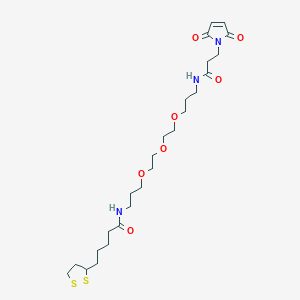
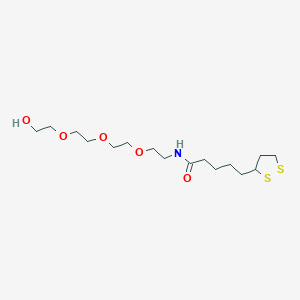
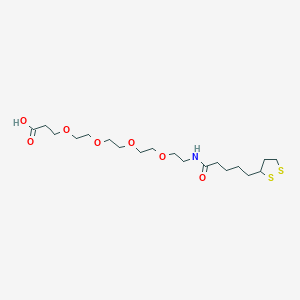
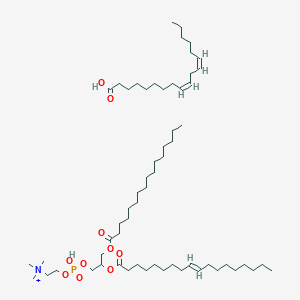
![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)
